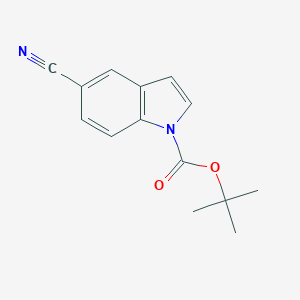

1-Boc-5-cyanoindole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 5-cyanoindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-14(2,3)18-13(17)16-7-6-11-8-10(9-15)4-5-12(11)16/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYPSWAHXXPMBGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70428454 | |

| Record name | 1-Boc-5-cyanoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475102-10-4 | |

| Record name | 1-Boc-5-cyanoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Boc-5-cyanoindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Boc-5-cyanoindole chemical properties and structure

An In-depth Technical Guide to 1-Boc-5-cyanoindole: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as tert-butyl 5-cyano-1H-indole-1-carboxylate, is a pivotal intermediate in modern organic synthesis and medicinal chemistry. The strategic placement of the electron-withdrawing cyano group on the indole scaffold, combined with the protective tert-butyloxycarbonyl (Boc) group on the indole nitrogen, renders it a versatile building block for the synthesis of a wide array of complex heterocyclic compounds. This technical guide provides a comprehensive overview of its chemical properties, structural features, and key applications, with a focus on its role in drug discovery and development.

Chemical Properties and Structure

This compound is a white to off-white solid at room temperature.[1] Its chemical structure is characterized by an indole ring system substituted with a cyano group at the 5-position and a Boc protecting group at the 1-position.

Tabulated Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄N₂O₂ | [2] |

| Molecular Weight | 242.27 g/mol | [2] |

| Melting Point | 128-129 °C | [1] |

| Boiling Point | 386.4 ± 34.0 °C (Predicted) | [1] |

| Density | 1.12 ± 0.1 g/cm³ (Predicted) | [1] |

| Appearance | White to off-white solid | [1] |

| Storage Temperature | 2-8°C | [1] |

Structural Identifiers

| Identifier | Value | Source |

| IUPAC Name | tert-Butyl 5-cyano-1H-indole-1-carboxylate | [1] |

| CAS Number | 475102-10-4 | [1][2] |

| Synonyms | N-Boc-5-cyanoindole, N-(tert-Butoxycarbonyl)-5-cyanoindole, this compound, 5-cyano-1-indolecarboxylic acid tert-butyl ester | [1][2] |

Reactivity and Applications

The chemical reactivity of this compound is dictated by the interplay of the electron-rich indole nucleus, the electron-withdrawing cyano group, and the bulky Boc protecting group. The cyano group deactivates the benzene portion of the indole ring towards electrophilic substitution, while the pyrrole ring remains susceptible to attack, primarily at the C3 position.[3] The Boc group protects the indole nitrogen from participating in reactions and can be readily removed under acidic conditions.

This compound is a valuable precursor in the synthesis of various pharmaceutical agents.[4] For instance, the core structure is found in molecules developed as protein kinase inhibitors for oncology applications and as dual agonists for peroxisome proliferator-activated receptors (PPARα/γ) being investigated for metabolic syndrome treatment.[4]

Experimental Protocols

Synthesis of this compound from 5-Cyanoindole

This protocol describes the protection of the indole nitrogen of 5-cyanoindole using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

5-Cyanoindole

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-Dimethylaminopyridine (DMAP)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a solution of 5-cyanoindole (1.0 equivalent) in anhydrous THF, add di-tert-butyl dicarbonate (1.1 equivalents) and a catalytic amount of DMAP.

-

Stir the reaction mixture at room temperature for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to afford this compound as a white solid.

Visualization of Synthetic Workflow

The following diagram illustrates a typical synthetic application of this compound, specifically its role as an intermediate in the synthesis of more complex molecules.

Caption: Synthetic utility of this compound.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its well-defined chemical properties and predictable reactivity make it an indispensable tool for researchers and scientists in the pharmaceutical industry. The ability to functionalize the indole core at various positions, followed by the straightforward removal of the Boc protecting group, provides a robust strategy for the construction of complex, biologically active molecules.

References

Navigating the Physicochemical Landscape of 1-Boc-5-cyanoindole: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Boc-5-cyanoindole is a key building block in contemporary medicinal chemistry, frequently utilized in the synthesis of complex therapeutic agents. Understanding its fundamental physicochemical properties, namely solubility and stability, is paramount for its effective handling, reaction optimization, formulation, and overall advancement of drug discovery programs. This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound. It offers detailed experimental protocols for determining these parameters and presents data in a structured format to aid researchers. Furthermore, this document outlines potential degradation pathways and provides visual workflows to streamline experimental design and execution. While specific experimental data for this compound is not extensively published, this guide synthesizes information from structurally related molecules and established pharmaceutical testing principles to provide a robust framework for its characterization.

Introduction

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous approved drugs and clinical candidates. The introduction of a cyano group at the 5-position and a tert-butyloxycarbonyl (Boc) protecting group at the 1-position yields this compound, a versatile intermediate that allows for precise synthetic manipulations. The Boc group offers protection to the indole nitrogen, preventing unwanted side reactions, while the cyano moiety serves as a valuable synthetic handle for further molecular elaboration.[1]

The successful application of this compound in multi-step syntheses is critically dependent on its solubility in various organic solvents and its stability under a range of experimental conditions. Poor solubility can hinder reaction kinetics and purification, while unforeseen degradation can lead to reduced yields and the formation of impurities that may complicate downstream processes and final product purity. This guide aims to provide a foundational understanding and practical protocols for assessing these crucial parameters.

Physicochemical Properties

While specific data for this compound is limited, we can infer some properties from its constituent parts: the 5-cyanoindole core and the N-Boc protecting group.

| Property | Information / Inferred Characteristics | Source |

| Molecular Formula | C₁₄H₁₄N₂O₂ | Inferred |

| Molecular Weight | 242.28 g/mol | Inferred |

| Appearance | Likely a white to off-white or pale yellow solid. | |

| Melting Point | The parent compound, 5-cyanoindole, has a melting point of 106-108 °C. The Boc-protected derivative is expected to have a different melting point. | [2][3] |

| pKa | The N-H of the parent indole has a pKa of approximately 16-17 in water. The Boc-protected nitrogen is not acidic. | [4] |

Solubility Profile

The solubility of this compound is a critical factor for its use in synthesis and purification. The presence of the bulky, non-polar Boc group and the polar cyano group suggests a solubility profile favoring organic solvents over aqueous media. The parent compound, 5-cyanoindole, is soluble in methanol, chloroform, and hexane, but insoluble in water.[2] A similar trend is expected for the N-Boc derivative.

Qualitative Solubility

A preliminary assessment of solubility in a range of common laboratory solvents is a valuable first step.

| Solvent | Predicted Solubility | Rationale |

| Water | Insoluble | The hydrophobic indole ring and Boc group dominate. |

| Methanol | Soluble | Polar protic solvent, parent compound is soluble. |

| Ethanol | Soluble | Similar to methanol. |

| Acetonitrile | Soluble | Polar aprotic solvent. |

| Tetrahydrofuran (THF) | Soluble | Common ethereal solvent for organic reactions. |

| Dichloromethane (DCM) | Soluble | Common chlorinated solvent. |

| Ethyl Acetate | Soluble | Common ester solvent. |

| Dimethylformamide (DMF) | Soluble | Polar aprotic solvent. |

| Dimethyl Sulfoxide (DMSO) | Highly Soluble | Common solvent for stock solutions. |

| Hexanes | Sparingly Soluble to Insoluble | Non-polar solvent, though the parent indole shows some solubility. |

Quantitative Solubility (Illustrative Data)

Quantitative solubility is essential for preparing stock solutions and for various analytical and screening assays. The following table presents illustrative data that could be obtained through experimental determination.

| Solvent | Method | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |

| Phosphate-Buffered Saline (PBS, pH 7.4) | Thermodynamic (Shake-Flask) | 25 | < 0.01 | < 0.04 |

| Acetonitrile | Thermodynamic (Shake-Flask) | 25 | 15.2 | 62.7 |

| DMSO | Thermodynamic (Shake-Flask) | 25 | > 200 | > 825 |

| Methanol | Thermodynamic (Shake-Flask) | 25 | 25.8 | 106.5 |

| Dichloromethane | Thermodynamic (Shake-Flask) | 25 | 85.3 | 352.1 |

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound

-

Selected solvents (e.g., PBS, Acetonitrile, DMSO)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

HPLC system with a suitable column and detector

-

Analytical balance

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the test solvent.

-

Seal the vials tightly and place them on an orbital shaker at a constant temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

-

Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent for HPLC analysis.

-

Quantify the concentration of this compound in the diluted supernatant using a pre-validated HPLC method with a calibration curve.

-

Calculate the original concentration in the saturated solution to determine the solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile

The stability of this compound is influenced by the lability of the Boc group and the reactivity of the indole ring. Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[1][5][6]

Key Stability Considerations

-

Acidic Conditions: The Boc protecting group is known to be labile under acidic conditions, leading to its removal and the formation of 5-cyanoindole.[7] The reaction proceeds via protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation.[7]

-

Basic Conditions: While generally stable to bases, the Boc group on electron-deficient nitrogen atoms, such as in indoles, can be susceptible to cleavage under certain basic conditions.[8]

-

Oxidative Conditions: The electron-rich indole ring is susceptible to oxidation.[4] Common laboratory oxidants or atmospheric oxygen can lead to the formation of various oxidized species.

-

Thermal Stress: Elevated temperatures can accelerate degradation, potentially leading to the cleavage of the Boc group or other decomposition pathways.

-

Photostability: Indole-containing compounds are often sensitive to light and can undergo photodegradation.[9][10]

Forced Degradation Studies (Illustrative Results)

The following table summarizes the expected outcomes of a forced degradation study on this compound. The goal is to achieve 5-20% degradation to identify the primary degradation products.[5]

| Condition | Reagent/Stress | Time | Temperature | % Degradation (Illustrative) | Major Degradant(s) |

| Acidic Hydrolysis | 0.1 M HCl | 24 h | 60 °C | 85% | 5-Cyanoindole |

| Basic Hydrolysis | 0.1 M NaOH | 24 h | 60 °C | < 5% | No significant degradation |

| Oxidation | 3% H₂O₂ | 24 h | RT | 15% | Oxidized indole species |

| Thermal | Solid State | 48 h | 80 °C | < 2% | No significant degradation |

| Photolytic | Solution (ACN/H₂O) | 24 h | RT | 20% | Photodegradation products |

Experimental Protocol: Forced Degradation Study

This protocol provides a general framework for assessing the stability of this compound under various stress conditions. A validated stability-indicating HPLC method is required for analysis.

Materials:

-

This compound

-

HPLC-grade solvents (Methanol, Acetonitrile, Water)

-

0.1 M Hydrochloric acid (HCl)

-

0.1 M Sodium hydroxide (NaOH)

-

3% Hydrogen peroxide (H₂O₂)

-

HPLC system with a UV/DAD detector

-

pH meter

-

Oven

-

Photostability chamber

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

-

Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 24 hours). Cool, neutralize with 0.1 M NaOH, and dilute to a suitable concentration with mobile phase for HPLC analysis.[11]

-

Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute for HPLC analysis.[11]

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours. Dilute for HPLC analysis.[11]

-

Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Prepare a solution of the heat-stressed solid for HPLC analysis.

-

Photolytic Degradation: Expose a solution of the compound (e.g., in quartz cuvettes) to light in a photostability chamber according to ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil at the same temperature. Analyze both samples by HPLC.[11]

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. Compare the chromatograms to identify and quantify any degradation products.

Caption: General Workflow for Forced Degradation Studies.

Potential Degradation Pathways

Based on the known chemistry of the Boc group and the indole nucleus, the following degradation pathways can be hypothesized.

Caption: Hypothetical Degradation Pathways for this compound.

Conclusion

While specific, published quantitative data on the solubility and stability of this compound is scarce, this technical guide provides a robust framework for its characterization based on the well-established chemistry of its constituent functional groups and standard pharmaceutical industry practices. The compound is predicted to be soluble in a range of common organic solvents and largely insoluble in aqueous media. Its primary stability liability is the acid-catalyzed cleavage of the N-Boc protecting group. The indole ring system also presents potential susceptibility to oxidative and photolytic degradation.

For researchers, scientists, and drug development professionals, a thorough experimental evaluation of the solubility and stability, as outlined in the provided protocols, is a critical step in the successful utilization of this compound. The data generated from such studies will inform solvent selection for synthesis and purification, guide the design of stable formulations, and ensure the overall quality and integrity of advanced intermediates and final active pharmaceutical ingredients.

References

- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 2. 5-Cyanoindole CAS#: 15861-24-2 [m.chemicalbook.com]

- 3. Indole-5-carbonitrile 5-Cyanoindole [sigmaaldrich.com]

- 4. Indole - Wikipedia [en.wikipedia.org]

- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 6. rjptonline.org [rjptonline.org]

- 7. benchchem.com [benchchem.com]

- 8. Bases - Wordpress [reagents.acsgcipr.org]

- 9. Solvent-Induced Changes in Photophysics and Photostability of Indole-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

The Synthetic Keystone: Unlocking Diverse Biological Activities from 1-Boc-5-cyanoindole

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1-Boc-5-cyanoindole scaffold, while not typically possessing intrinsic biological activity, stands as a pivotal and highly versatile intermediate in medicinal chemistry. Its strategic combination of a protected indole nitrogen (N-Boc) and an electron-withdrawing nitrile group at the 5-position makes it an ideal starting point for the synthesis of complex, biologically active molecules. The Boc (tert-butyloxycarbonyl) group provides stability and regiochemical control during initial synthetic steps, and can be readily removed to allow for further derivatization. The cyano group serves as a key synthetic handle, capable of being transformed into various functional groups, or as a crucial pharmacophoric element for target binding.

This technical guide explores the potential biological activities stemming from derivatives of this core structure, focusing on compounds where this compound or its deprotected precursor, 5-cyanoindole, is a critical building block. We will delve into the synthesis, quantitative biological data, and mechanisms of action for key derivatives, providing detailed experimental protocols and visual workflows to support drug discovery and development efforts.

Antidepressant Activity: The Vilazodone Case Study

The most prominent therapeutic agent derived from the 5-cyanoindole core is Vilazodone, an antidepressant approved for the treatment of major depressive disorder.[1][2] Vilazodone's unique pharmacological profile stems from a dual mechanism of action: it is both a selective serotonin reuptake inhibitor (SSRI) and a partial agonist at the 5-HT1A receptor.[3][4]

Data Presentation: Receptor Binding & Functional Activity

The affinity and activity of Vilazodone at its primary targets have been quantified through various in vitro assays. The data underscores its high potency for the serotonin transporter (SERT) and the 5-HT1A receptor, with minimal interaction with other monoamine transporters.[5][6]

| Compound | Target | Assay Type | Value | Unit | Reference |

| Vilazodone | Serotonin Transporter (SERT) | Inhibition Constant (Ki) | 0.1 | nM | [6] |

| Serotonin Transporter (SERT) | IC50 | 2.1 | nM | [5] | |

| 5-HT1A Receptor | IC50 (Partial Agonist) | 0.2 | nM | [5] | |

| Norepinephrine Transporter (NET) | Inhibition Constant (Ki) | 56 | nM | [5][6] | |

| Dopamine Transporter (DAT) | Inhibition Constant (Ki) | 37 | nM | [5][6] |

Signaling Pathways and Mechanism of Action

Vilazodone exerts its therapeutic effect through two synergistic mechanisms within the serotonergic synapse.

-

Serotonin Reuptake Inhibition : Like other SSRIs, Vilazodone blocks the serotonin transporter (SERT) on the presynaptic neuron.[7] This inhibition prevents the reabsorption of serotonin from the synaptic cleft, leading to an increased concentration of serotonin available to bind to postsynaptic receptors.[8][9]

-

5-HT1A Receptor Partial Agonism : Vilazodone also acts as a partial agonist at 5-HT1A receptors.[10] These receptors are present both presynaptically (as autoreceptors on the soma and dendrites of serotonin neurons) and postsynaptically.[11]

-

Presynaptic Action : Activation of 5-HT1A autoreceptors typically provides a negative feedback signal that reduces serotonin synthesis and release.[11] As a partial agonist, Vilazodone's effect is thought to be less inhibitory than serotonin itself, potentially leading to a faster desensitization of these autoreceptors compared to traditional SSRIs, which may contribute to a quicker onset of antidepressant action.[3][6]

-

Postsynaptic Action : Direct stimulation of postsynaptic 5-HT1A receptors is associated with anxiolytic and antidepressant effects.[10][12]

-

The diagrams below illustrate the synthetic pathway to Vilazodone from 5-cyanoindole and its dual mechanism of action at the synapse.

References

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. Vilazodone: A Brief Pharmacological and Clinical Review of the Novel Serotonin Partial Agonist and Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 5. Vilazodone - Wikipedia [en.wikipedia.org]

- 6. droracle.ai [droracle.ai]

- 7. Serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 8. Selective Serotonin Reuptake Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. droracle.ai [droracle.ai]

- 10. What are 5-HT1A receptor partial agonists and how do they work? [synapse.patsnap.com]

- 11. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. What are 5-HT1 receptor partial agonists and how do they work? [synapse.patsnap.com]

The Role of the Boc Protecting Group in Indole Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone of numerous natural products, pharmaceuticals, and functional materials. Its rich and often complex reactivity necessitates the use of protecting groups to achieve desired chemical transformations with precision. Among the arsenal of protective strategies, the tert-butoxycarbonyl (Boc) group stands out for its unique ability to modulate the electronic properties of the indole ring, offering a reliable and versatile tool for synthetic chemists. This guide provides an in-depth analysis of the Boc group's role in indole chemistry, covering its introduction, its influence on reactivity, and its removal, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Introduction to N-Boc Protection of Indoles

The lone pair of electrons on the indole nitrogen significantly influences the nucleophilicity of the entire heterocyclic system, primarily directing electrophilic attack to the C3 position.[1][2][3] Protection of this nitrogen with an electron-withdrawing group like Boc is a critical strategy to temper this reactivity, prevent unwanted side reactions, and direct functionalization to other positions.[4]

The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[5] A particularly mild and efficient method employs 4-dimethylaminopyridine (DMAP) as a catalyst in acetonitrile, often yielding the N-Boc-indole in near-quantitative amounts.[6] This transformation converts the amine into a carbamate, which is substantially less reactive and renders the N-H proton non-acidic under many reaction conditions.[5]

Key Properties of the N-Boc Group:

-

Stability: The Boc group is stable under a wide range of non-acidic conditions, including exposure to most nucleophiles and bases.[5][7] This makes it orthogonal to other common protecting groups like the base-labile Fmoc or the hydrogenolysis-cleavable Cbz group.[5][8]

-

Reactivity Modulation: As an electron-withdrawing group, it decreases the electron density of the pyrrole ring, deactivating it towards traditional electrophilic aromatic substitution.[6]

-

Directing Group: Crucially, the Boc group facilitates the deprotonation (lithiation) at the C2 position, a transformation that is difficult to achieve on an unprotected indole.[9][10]

The Boc Group as a Controller of Regioselectivity

The primary strategic advantage of the Boc group in indole chemistry is its profound influence on the regioselectivity of subsequent reactions.

Unprotected indoles typically undergo deprotonation at the N1 position. However, once the nitrogen is protected with a Boc group, the most acidic proton becomes the one at the C2 position. Treatment of N-Boc-indole with strong bases, such as tert-butyllithium (t-BuLi) or sec-butyllithium (s-BuLi), cleanly affords the 2-lithio-N-Boc-indole intermediate.[9][10] This organolithium species is a powerful nucleophile that can react with a wide array of electrophiles to install substituents exclusively at the C2 position.[11]

// Nodes Indole [label="Indole", fillcolor="#F1F3F4", fontcolor="#202124"]; NBocIndole [label="N-Boc-Indole", fillcolor="#F1F3F4", fontcolor="#202124"]; Lithiation [label="C2-Lithiation", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="2-Lithio-N-Boc-Indole\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Electrophile [label="Electrophile (E+)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="C2-Substituted\nN-Boc-Indole", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Indole -> NBocIndole [label=" Boc₂O, DMAP"]; NBocIndole -> Lithiation [label=" t-BuLi / s-BuLi"]; Lithiation -> Intermediate; {Intermediate, Electrophile} -> Product [label=" Reaction"]; } dot Caption: Workflow for C2-functionalization of indole via Boc protection.

This strategy has become a cornerstone for the synthesis of 2-substituted indoles, which are challenging to access through direct electrophilic substitution.

While the most common electrophilic substitution of indole occurs at C3, protecting the nitrogen with a Boc group deactivates the ring towards this reaction.[6] However, this deactivation can be beneficial. For instance, in the context of Ir-catalyzed C-H borylation, the presence of a Boc group shifts the regioselectivity. While unprotected indole is borylated adjacent to the heteroatom (C2), N-Boc-indole can be selectively functionalized at positions further away, such as C3.[12] This allows access to complementary regioisomers that would otherwise be difficult to obtain.[12]

Introduction and Removal of the Boc Group

The utility of any protecting group hinges on the ease and efficiency of its installation and cleavage under conditions that do not compromise the integrity of the molecule.

The standard procedure involves the reaction of the indole with di-tert-butyl dicarbonate (Boc₂O). The choice of base and solvent can be tailored to the specific substrate.

| Substrate Type | Reagents | Solvent | Temp. | Yield (%) | Reference |

| Indole | Boc₂O, DMAP (cat.) | MeCN | RT | ~95-100% | [6] |

| Primary/Secondary Amines | Boc₂O, TEA | DCM | RT | >90% | [5] |

| Amine Salts | Boc₂O, Solid-supported base | MeOH | RT | Good | [13] |

The Boc group is characteristically acid-labile.[14] Its removal is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[14][15] However, a variety of milder and more selective methods have been developed to accommodate sensitive functional groups.

| Reagent(s) | Solvent | Temp. | Conditions | Reference |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | RT | Standard, strong acid | [6][14] |

| HCl (e.g., 4M) | Dioxane or Methanol | RT | Strong acid | [14][15] |

| NaOMe (cat.) | Methanol (MeOH) | RT | Mildly basic, highly selective | [16] |

| Oxalyl Chloride | Methanol (MeOH) | RT | Mild, for sensitive substrates | [17][18] |

| Heat (Thermolysis) | TFE or HFIP | Reflux / MW | Thermolytic, acid-free | [15][19] |

| AlCl₃ | - | - | Selective cleavage | [14][20] |

Selective deprotection is a key feature. For example, using a catalytic amount of sodium methoxide in methanol can cleave the N-Boc group from an indole without affecting a Boc group on a primary amine elsewhere in the molecule.[16] Similarly, thermolytic conditions can be controlled to selectively remove an aryl N-Boc group in the presence of an alkyl N-Boc group.[15]

// Nodes Indole [label="Indole (N-H)", fillcolor="#F1F3F4", fontcolor="#202124"]; BocIndole [label="N-Boc Indole\n(Protected)", fillcolor="#FBBC05", fontcolor="#202124"]; Protection [label="Protection", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Deprotection [label="Deprotection", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Synthesis [label="Synthetic\nTransformations\n(e.g., C2-Lithiation)", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", peripheries=2];

// Edges Indole -> Protection [label=" Boc₂O, Base"]; Protection -> BocIndole; BocIndole -> Synthesis [dir=both, color="#5F6368"]; Synthesis -> Deprotection; Deprotection -> Indole [label=" Acid / Heat / Base"]; } dot Caption: The cycle of Boc protection and deprotection in indole synthesis.

Detailed Experimental Protocols

Providing researchers with actionable methods is crucial for the practical application of these concepts.

-

Materials: Indole, di-tert-butyl dicarbonate (Boc₂O), 4-(dimethylamino)pyridine (DMAP), acetonitrile (MeCN), ethyl acetate, saturated aqueous sodium bicarbonate (NaHCO₃), brine, anhydrous sodium sulfate (Na₂SO₄).

-

Procedure:

-

Dissolve indole (1.0 eq) in acetonitrile.

-

Add DMAP (0.1 eq) to the solution.

-

Add Boc₂O (1.1 eq) portion-wise to the stirring solution at room temperature.

-

Stir the reaction mixture for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield N-Boc-indole, which is often pure enough for subsequent steps without further purification.

-

-

Materials: N-Boc-indole, anhydrous tetrahydrofuran (THF), tert-butyllithium (t-BuLi) solution in pentane, electrophile (e.g., iodomethane), saturated aqueous ammonium chloride (NH₄Cl).

-

Procedure:

-

Dissolve N-Boc-indole (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add t-BuLi (1.1 eq) dropwise via syringe. A color change is typically observed.

-

Stir the mixture at -78 °C for 1 hour to ensure complete lithiation.

-

Add the electrophile (1.2 eq) dropwise at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl.

-

Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

-

-

Materials: N-Boc-indole derivative, trifluoroacetic acid (TFA), dichloromethane (DCM).

-

Procedure:

-

Dissolve the N-Boc-indole derivative (1.0 eq) in DCM.

-

Add TFA (5-10 eq) dropwise at 0 °C.

-

Stir the mixture at room temperature, monitoring by TLC (typically complete within 1-2 hours).

-

Remove the solvent and excess TFA under reduced pressure (co-evaporation with toluene can aid in removing residual TFA).

-

Neutralize the residue with a basic wash (e.g., saturated NaHCO₃) during aqueous workup and extract the product with an appropriate organic solvent.

-

Dry the organic layer, concentrate, and purify as needed.

-

Conclusion

The Boc protecting group is an indispensable tool in modern indole chemistry. Its ability to be robustly installed and selectively removed, combined with its profound electronic influence, allows chemists to override the inherent reactivity patterns of the indole nucleus. By enabling selective functionalization at the C2 position and modulating electrophilic substitution, the Boc group provides a reliable and strategic pathway to complex indole-containing molecules, empowering researchers in the synthesis of novel therapeutics and advanced materials.

References

- 1. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 4. mdpi.org [mdpi.org]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis, properties, and use of Nin-Boc-tryptophan derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. tandfonline.com [tandfonline.com]

- 17. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.rsc.org [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. Boc Protected Compounds [bzchemicals.com]

Physicochemical Profile of tert-Butyl 5-Cyanoindole-1-Carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical characteristics of tert-butyl 5-cyanoindole-1-carboxylate. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide also includes information on structurally related compounds to offer a comparative context. Furthermore, detailed experimental protocols for determining key physicochemical parameters are provided to aid researchers in their own characterization efforts.

Core Physicochemical Data

The following table summarizes the available quantitative data for tert-butyl 5-cyanoindole-1-carboxylate and a selection of related indole derivatives. This allows for an estimation of properties and highlights the impact of different substituents on the indole core.

| Property | tert-Butyl 5-Cyanoindole-1-Carboxylate | tert-Butyl 5-Bromo-3-formyl-1H-indole-1-carboxylate | 3-Bromo-5-cyanoindole-1-carboxylic acid tert-butyl ester |

| Molecular Formula | C₁₄H₁₄N₂O₂[1] | C₁₄H₁₄BrNO₃ | C₁₄H₁₃BrN₂O₂ |

| Molecular Weight | 242.27 g/mol [1] | 324.17 g/mol | 321.17 g/mol |

| Melting Point | Data not available | Data not available | Data not available |

| Boiling Point | Data not available | Data not available | 433 °C at 760 mmHg |

| Solubility | Data not available | Data not available | Data not available |

| pKa | Data not available | Data not available | Data not available |

| LogP | Data not available | 3.4 | 4.06 |

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of the key physicochemical properties outlined above.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad and depressed range suggests the presence of impurities.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath with a thermometer or a digital temperature probe.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting range.

Solubility Determination

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear supernatant is carefully removed and the concentration of the dissolved compound is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).

pKa Determination

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. It is a critical parameter for understanding the ionization state of a compound at different pH values.

Methodology: Potentiometric Titration

-

Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent if the compound has low aqueous solubility.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while the pH of the solution is continuously monitored using a calibrated pH electrode.

-

Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added.

-

pKa Calculation: The pKa is determined from the titration curve. For a monoprotic acid, the pKa is equal to the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

LogP Determination

The partition coefficient (P), usually expressed as its logarithm (logP), is a measure of the differential solubility of a compound in a biphasic system, typically octan-1-ol and water. It is a key indicator of a compound's lipophilicity.

Methodology: Shake-Flask Method

-

System Preparation: Equal volumes of octan-1-ol and water are pre-saturated with each other and then separated.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually octan-1-ol), and then an equal volume of the other phase is added. The mixture is shaken vigorously for a set period to allow for partitioning between the two phases and then centrifuged to ensure complete phase separation.

-

Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octan-1-ol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Visualizations

The following diagrams illustrate the general workflows for the experimental determination of the physicochemical properties described above.

References

The Synthesis of Functionalized Indoles: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. The strategic functionalization of the indole ring is paramount for modulating the biological activity and physicochemical properties of these molecules. This technical guide provides an in-depth review of the key synthetic methodologies for accessing functionalized indoles, with a focus on both classical and modern techniques. This paper will detail experimental protocols, present quantitative data for comparative analysis, and illustrate reaction mechanisms and workflows.

Classical Methods for Indole Ring Synthesis

For over a century, classical named reactions have been the bedrock of indole synthesis. These methods typically involve the construction of the pyrrole ring onto a pre-existing benzene derivative.

Fischer Indole Synthesis

The Fischer indole synthesis, discovered in 1883, is a versatile and widely used method for preparing indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions[1]. The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[2][2]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to afford the indole core.

Reaction Mechanism:

Caption: Mechanism of the Fischer Indole Synthesis.

Quantitative Data for Fischer Indole Synthesis:

| Entry | Phenylhydrazine Derivative | Carbonyl Compound | Catalyst/Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| 1 | Phenylhydrazine | Acetophenone | Zinc chloride (ZnCl₂) | 170 | 6 min | 72-80 | [3] |

| 2 | p-Tolylhydrazine hydrochloride | Isopropyl methyl ketone | Glacial acetic acid | Reflux | 2.25 h | High | [4] |

| 3 | Phenylhydrazine | Propiophenone | Eaton's Reagent | 170 (MW) | 10 min | 92 | [5] |

| 4 | o,m-Tolylhydrazine hydrochlorides | Isopropyl methyl ketone | Acetic acid | RT | - | High | [6] |

| 5 | o,p-Nitrophenylhydrazines | 2-Methylcyclohexanone | Acetic acid | Reflux | - | - | [6] |

Experimental Protocol: Synthesis of 2-Phenylindole

-

Preparation of Acetophenone Phenylhydrazone: In a conical flask, dissolve acetophenone (5.15 g, 0.042 mol) in ethanol (5 mL) and glacial acetic acid (1 mL). To this mixture, add phenylhydrazine (4.53 g) dropwise with constant swirling. Heat the reaction mixture on a sand bath for 10 minutes. Cool the resulting mixture in an ice bath to allow the product to precipitate. Collect the precipitate by filtration and wash it with dilute hydrochloric acid (3 mL) followed by cold ethanol (5 mL). Allow the precipitate to air dry and recrystallize from ethanol to obtain pure acetophenone phenylhydrazone[7].

-

Cyclization: In a suitable reaction vessel, heat the prepared acetophenone phenylhydrazone with a catalytic amount of zinc chloride at 170 °C for approximately 10 minutes[3].

-

Workup and Purification: After cooling, the reaction mixture is worked up by adding water and extracting with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to afford 2-phenylindole[4].

Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau synthesis is a method for producing 2-aryl-indoles from an α-bromo-acetophenone and an excess of aniline[8][9]. Despite its long history, this reaction has seen less application due to often harsh reaction conditions and low yields; however, modern modifications using microwave irradiation have improved its efficiency[8][10].

Reaction Mechanism:

Caption: Mechanism of the Bischler-Möhlau Indole Synthesis.

Quantitative Data for Bischler-Möhlau Indole Synthesis:

| Entry | α-Halo-acetophenone | Aniline Derivative | Conditions | Time | Yield (%) | Reference |

| 1 | α-Bromoacetophenone | Aniline | Microwave (540 W), solid-state | 0.02 h | 71 | [3] |

| 2 | Phenacyl bromide | Aniline | Microwave (600 W), DMF (cat.) | 1 min | - | [7] |

Experimental Protocol: Microwave-Assisted Synthesis of 2-Arylindoles

-

Reaction Setup: In a suitable vessel, create a 2:1 mixture of the desired aniline and phenacyl bromide. Stir the mixture for 3 hours at room temperature[7].

-

Microwave Irradiation: Add 3 drops of dimethylformamide (DMF) to the mixture. Irradiate the mixture in a microwave reactor for 1 minute at 600 W[7].

-

Purification: After cooling, the resulting 2-arylindole is purified using appropriate chromatographic techniques[7].

Modern Palladium-Catalyzed Indole Syntheses

Transition-metal catalysis has revolutionized indole synthesis, offering milder reaction conditions, broader substrate scope, and higher efficiency compared to classical methods. Palladium-catalyzed reactions are particularly prominent in this field.

Larock Indole Synthesis

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of a 2-iodoaniline with a disubstituted alkyne to produce 2,3-disubstituted indoles[11][12]. This method is highly regioselective, with the bulkier substituent of the alkyne typically ending up at the 2-position of the indole[13].

Reaction Mechanism:

References

- 1. Indole synthesis [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. air.unimi.it [air.unimi.it]

- 5. C4-arylation and domino C4-arylation/3,2-carbonyl migration of indoles by tuning Pd catalytic modes: Pd( i )–Pd( ii ) catalysis vs. Pd( ii ) catalysis ... - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05409G [pubs.rsc.org]

- 6. scienmag.com [scienmag.com]

- 7. Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. A General and Scalable Synthesis of Polysubstituted Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selectivity, Speciation, and Substrate Control in the Gold-Catalyzed Coupling of Indoles and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 12. Amine Functionalization via Oxidative Photoredox Catalysis: Methodology Development and Complex Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Gold-catalyzed enantioselective functionalization of indoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: Boc Protection of 5-Cyanoindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of the indole nitrogen is a frequently employed strategy in the multi-step synthesis of complex molecules, particularly in the development of pharmaceutical agents. The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines and indole nitrogens due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions. 5-Cyanoindole is a key building block in the synthesis of various bioactive molecules. Its electron-withdrawing cyano group can influence the reactivity of the indole nitrogen, making the selection of an appropriate protection protocol crucial for achieving high yields and purity.

This document provides a detailed protocol for the N-Boc protection of 5-cyanoindole using di-tert-butyl dicarbonate (Boc anhydride) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

Reaction and Mechanism

The reaction proceeds via the nucleophilic attack of the indole nitrogen on the carbonyl carbon of Boc anhydride. The use of DMAP as a catalyst significantly accelerates this reaction. DMAP first reacts with Boc anhydride to form a more reactive N-acylpyridinium intermediate. This intermediate is then readily attacked by the weakly nucleophilic indole nitrogen of 5-cyanoindole. The resulting product is tert-butyl 5-cyano-1H-indole-1-carboxylate.

Experimental Protocol

Materials:

-

5-Cyanoindole

-

Di-tert-butyl dicarbonate (Boc anhydride, Boc₂O)

-

4-(Dimethylaminopyridine) (DMAP)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

1N Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or argon gas inlet

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 5-cyanoindole (1.0 eq).

-

Solvent and Catalyst Addition: Dissolve the 5-cyanoindole in anhydrous tetrahydrofuran (THF). Add 4-(dimethylaminopyridine) (DMAP) (0.1-0.5 eq) to the solution and stir for 10-15 minutes at room temperature.

-

Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 eq) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material. The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volumes of the aqueous layer).

-

Combine the organic layers and wash sequentially with 1N HCl (to remove DMAP), saturated NaHCO₃ solution, and finally with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure tert-butyl 5-cyano-1H-indole-1-carboxylate.

Data Presentation

| Starting Material | Reagents (equivalents) | Solvent | Temperature | Time (h) | Reported Yield (%) |

| 5-Cyanoindole | Boc₂O (1.1-1.5), DMAP (0.1-0.5) | THF | Room Temp. | 2-4 | High (expected) |

| 4-Amino-1-(TIPS)-indole | Boc₂O (1.1), DMAP (0.1) | Pyridine | Room Temp. | Overnight | 82 (for a related transformation)[1] |

Visualizations

Reaction Scheme:

Caption: Boc protection of 5-cyanoindole.

Experimental Workflow:

Caption: Boc protection of 5-cyanoindole workflow.

References

Applications of 1-Boc-5-cyanoindole in Medicinal Chemistry: A Detailed Guide for Researchers

Introduction: 1-Boc-5-cyanoindole is a versatile heterocyclic building block that holds significant value in medicinal chemistry and drug discovery. The presence of the Boc-protecting group on the indole nitrogen enhances its stability and allows for controlled reactions, while the cyano group at the 5-position serves as a key synthetic handle for further molecular elaboration. This potent combination makes this compound and its derivatives attractive scaffolds for the development of novel therapeutic agents, particularly in the fields of neurology and oncology.

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing this compound in their work.

Application in Neurology: Synthesis of Vilazodone

A prominent application of the 5-cyanoindole scaffold, a direct derivative of this compound, is in the synthesis of the antidepressant drug Vilazodone. Vilazodone is a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor, a mechanism of action that classifies it as a Serotonin Partial Agonist/Reuptake Inhibitor (SPARI).[1][2] This dual activity is believed to contribute to its efficacy in treating major depressive disorder.[1]

Quantitative Pharmacological Data for Vilazodone

| Target | Parameter | Value | Reference |

| Serotonin Transporter (SERT) | IC₅₀ | 2.1 nM | [3] |

| Serotonin Transporter (SERT) | Kᵢ | 0.1 nM | [3] |

| 5-HT1A Receptor | IC₅₀ | 0.2 nM | [3] |

| 5-HT1A Receptor | Intrinsic Activity (IA) | ~60-70% | [3] |

| Norepinephrine Transporter (NET) | Kᵢ | 56 nM | [3] |

| Dopamine Transporter (DAT) | Kᵢ | 37 nM | [3] |

Signaling Pathway of Vilazodone

Vilazodone exerts its therapeutic effects through a dual mechanism of action on the serotonergic system. Firstly, it potently inhibits the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin in the synaptic cleft. Secondly, it acts as a partial agonist at the 5-HT1A receptor, which is an autoreceptor that regulates serotonin release. This partial agonism is thought to contribute to a more rapid onset of action and potentially a better side-effect profile compared to traditional SSRIs.

Caption: Vilazodone's dual mechanism of action.

Experimental Protocols

The synthesis of Vilazodone from 5-cyanoindole is a multi-step process. A common route involves the Friedel-Crafts acylation of 5-cyanoindole, followed by reduction and subsequent condensation with a piperazine derivative.

Step 1: Friedel-Crafts Acylation of 5-Cyanoindole

-

To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dichloromethane at 0 °C, add 4-chlorobutyryl chloride (1.1 eq) dropwise.

-

After stirring for 15 minutes, add a solution of 5-cyanoindole (1.0 eq) in dichloromethane dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-(4-chlorobutyryl)-5-cyanoindole.

Step 2: Reduction of the Ketone

-

Dissolve the 3-(4-chlorobutyryl)-5-cyanoindole (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).

-

Cool the solution to 0 °C and add a reducing agent, for example, sodium borohydride (NaBH₄) in the presence of a Lewis acid like boron trifluoride etherate, portion-wise.

-

Stir the reaction at room temperature for 2-3 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-(4-chlorobutyl)-5-cyanoindole.

Step 3: Condensation with 5-(1-piperazinyl)benzofuran-2-carboxamide

-

In a round-bottom flask, combine 3-(4-chlorobutyl)-5-cyanoindole (1.0 eq), 5-(1-piperazinyl)benzofuran-2-carboxamide (1.0 eq), sodium bicarbonate (2.0 eq), and a catalytic amount of potassium iodide in dimethylformamide (DMF).

-

Heat the reaction mixture to 80-100 °C and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice water to precipitate the product.

-

Collect the precipitate by filtration, wash with water, and dry under vacuum to obtain crude Vilazodone.

-

Purify the crude product by recrystallization or column chromatography.

This protocol outlines a radioligand binding assay to determine the affinity of a test compound for the serotonin transporter.

-

Membrane Preparation: Prepare cell membranes from a cell line expressing human SERT (e.g., HEK293 cells) or from rat brain tissue.

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Radioligand: Use a suitable radioligand, such as [³H]-Citalopram or [³H]-Paroxetine.

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.

-

Add the prepared cell membranes to initiate the binding reaction.

-

For non-specific binding control wells, add a high concentration of a known SERT inhibitor (e.g., fluoxetine).

-

Incubate the plate at room temperature for 60-90 minutes.

-

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer.

-

Scintillation Counting: Add scintillation cocktail to each well of the filter plate and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.

Application in Oncology: Development of Anticancer Agents

The indole scaffold is a privileged structure in the design of anticancer agents due to its presence in numerous natural and synthetic compounds with potent antiproliferative activity. The 5-cyanoindole moiety can be utilized as a starting point for the synthesis of various classes of anticancer compounds, including kinase inhibitors and agents that target other cellular pathways involved in cancer progression.

Quantitative Data for Indole-Based Anticancer Compounds

While direct examples of anticancer drugs synthesized from this compound with extensive clinical data are less common than for neurological applications, the broader class of indole derivatives has shown significant promise. For instance, spiro-indole derivatives and other substituted indoles have demonstrated potent cytotoxic effects against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Spiro[indole-3,4'-pyridine] derivative | P. aeruginosa (antibacterial) | Moderate activity | [4] |

| Spiro-pyrrolopyridazine derivative (SPP10) | MCF-7 (Breast Cancer) | 2.31 ± 0.3 | [5] |

| Spiro-pyrrolopyridazine derivative (SPP10) | H69AR (Lung Cancer) | 3.16 ± 0.8 | [5] |

| Spiro-pyrrolopyridazine derivative (SPP10) | PC-3 (Prostate Cancer) | 4.2 ± 0.2 | [5] |

| 5-Nitroindole derivative (Compound 5) | HeLa (Cervical Cancer) | 5.08 ± 0.91 | [6] |

| 5-Nitroindole derivative (Compound 7) | HeLa (Cervical Cancer) | 5.89 ± 0.73 | [6] |

General Workflow for Anticancer Drug Discovery Using this compound

The development of novel anticancer agents from this compound typically follows a structured workflow, from initial synthesis to biological evaluation.

Caption: Workflow for anticancer drug discovery.

Experimental Protocols

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized indole derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.

This protocol describes a general method for determining the inhibitory activity of a compound against a specific protein kinase.

-

Reagents: Prepare the kinase, a suitable substrate (peptide or protein), ATP, and the test compound in an appropriate kinase assay buffer.

-

Assay Plate Setup: In a 96-well or 384-well plate, add the kinase and varying concentrations of the test compound.

-

Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the kinase.

-

Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as:

-

Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

-

Luminescence-based assay: Measuring the amount of ADP produced using a coupled enzyme system that generates a luminescent signal.

-

Fluorescence-based assay: Using a fluorescently labeled substrate and detecting changes in fluorescence upon phosphorylation.

-

-

Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

This compound is a valuable and versatile starting material in medicinal chemistry. Its application in the synthesis of the antidepressant Vilazodone highlights its importance in the development of drugs for neurological disorders. Furthermore, the broader indole scaffold, accessible from this compound, continues to be a rich source of inspiration for the design of novel anticancer agents. The detailed protocols and data presented herein provide a solid foundation for researchers to explore the potential of this important chemical entity in their drug discovery and development programs.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 1-Boc-5-cyanoindole

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its versatility in forming carbon-carbon bonds.[1] This palladium-catalyzed reaction is particularly valuable in medicinal chemistry and drug development for the functionalization of heterocyclic scaffolds like indole, which is a privileged structure in many biologically active compounds.[1] The introduction of aryl and heteroaryl groups at the 5-position of the indole ring can significantly influence the molecule's pharmacological properties.[1]

This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling of 1-Boc-5-cyanoindole with various boronic acids. The N-Boc (tert-butyloxycarbonyl) protecting group is frequently employed to modulate the reactivity of the indole nitrogen and improve solubility. Following the coupling reaction, the Boc group can be readily removed under acidic conditions to yield the free N-H indole. While specific data for this compound is limited, the following protocols and data are based on the closely related and well-documented substrate, 1-Boc-5-bromoindole, which serves as an excellent proxy for developing reaction conditions.

Application Notes

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (e.g., a boronic acid) with an organic halide or triflate.[1] The reaction typically proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[1] The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity.[1]

For the coupling of N-Boc protected haloindoles, common catalysts include palladium complexes with phosphine ligands, such as Pd(dppf)Cl₂ and Pd(PPh₃)₄.[2] Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used to facilitate the transmetalation step.[3] A variety of solvents can be employed, with ethereal solvents like dimethoxyethane (DME) and 1,4-dioxane, often in combination with water, being common choices.[2][3]

Data Presentation: Reaction Conditions and Yields for the Suzuki-Miyaura Coupling of 1-Boc-5-bromoindole

The following table summarizes various reported conditions for the Suzuki-Miyaura coupling of 1-Boc-5-bromoindole with different arylboronic acids. This data provides a strong starting point for the optimization of reactions with this compound.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (10) | dppf | K₂CO₃ (2) | DME/H₂O | 80 | 2 | High | [2] |

| 2 | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (10) | dppf | K₂CO₃ (2) | DME/H₂O | 80 | 2 | High | [2] |

| 3 | Phenylboronic acid | Pd(OAc)₂ (5) | SPhos | K₃PO₄ | THF | 75 | 36 | >95 | [4] |

| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ (3) | DMF | 80 | 24 | 89 | [3] |

| 5 | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ (3) | DMF | 80 | 24 | High | [3] |

Detailed Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling of 1-Boc-5-bromoindole with an Arylboronic Acid

This protocol is adapted from established procedures for N-substituted 5-bromoindazoles and related heterocycles.[2]

Materials:

-

1-Boc-5-bromoindole (1.0 equiv.)

-

Arylboronic acid (1.2-1.5 equiv.)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (5-10 mol%)

-

Potassium carbonate (K₂CO₃) (2.0-3.0 equiv.)

-

1,2-Dimethoxyethane (DME) and Water (e.g., 4:1 mixture)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a dry Schlenk flask containing a magnetic stir bar, add 1-Boc-5-bromoindole, the arylboronic acid, and potassium carbonate.

-

Seal the flask with a septum and purge with an inert gas (e.g., Argon) for 5-10 minutes. This is crucial to prevent oxidation of the palladium catalyst.

-

Under the inert atmosphere, add the Pd(dppf)Cl₂ catalyst to the flask.

-

Add the degassed DME/water solvent mixture via syringe.

-

Place the flask in a preheated oil bath at 80 °C and stir the mixture vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 1-Boc-5-arylindole.

Protocol 2: N-Boc Deprotection of 1-Boc-5-arylindole

This protocol describes a common method for the removal of the N-Boc protecting group under acidic conditions.[5]

Materials:

-

1-Boc-5-arylindole (1.0 equiv.)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for workup and purification

Procedure:

-

Dissolve the 1-Boc-5-arylindole in dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath (0 °C).

-

Slowly add trifluoroacetic acid (typically 5-10 equivalents or as a 20% solution in DCM) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

-

Monitor the deprotection by TLC until the starting material is consumed.

-

Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude 5-aryl-1H-indole.

-

If necessary, purify the product by flash column chromatography or recrystallization.

Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Experimental workflow for the synthesis of 5-aryl-1H-indoles.

References

- 1. benchchem.com [benchchem.com]

- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. scispace.com [scispace.com]

- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Vilazodone Utilizing a 5-Cyanoindole Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of the antidepressant vilazodone, utilizing 5-cyanoindole as a key starting material. The information compiled is intended to guide researchers through the chemical processes, offering insights into reaction mechanisms, experimental procedures, and the pharmacological context of vilazodone.

Vilazodone is a dual-acting antidepressant, functioning as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A serotonin receptor.[1] This unique mechanism of action is believed to contribute to its efficacy in treating major depressive disorder.[1] The synthesis of vilazodone can be efficiently achieved through a convergent pathway, with 5-cyanoindole serving as a crucial precursor for the construction of the indolylbutylpiperazine moiety of the final molecule.[1]

The primary synthetic strategy involves two key intermediates: 3-(4-chlorobutyl)-5-cyanoindole, derived from 5-cyanoindole, and 5-(1-piperazinyl)-benzofuran-2-carboxamide. The coupling of these two intermediates forms the vilazodone backbone.[1] This document outlines two common and effective synthetic routes starting from 5-cyanoindole.

Synthetic Pathway Overview

The synthesis of vilazodone from 5-cyanoindole can be summarized in the following key steps:

-

Formation of the Intermediate 3-(4-chlorobutyl)-5-cyanoindole: This can be achieved through two primary methods:

-

Method A: Friedel-Crafts Acylation and Reduction: 5-Cyanoindole undergoes a Friedel-Crafts acylation with 4-chlorobutyryl chloride, followed by the reduction of the resulting ketone to yield 3-(4-chlorobutyl)-5-cyanoindole.[1]

-

Method B: Alkylation and Reduction: 5-Cyanoindole is reacted with 1-bromo-4-chloro-2-butene, followed by catalytic hydrogenation to produce the saturated 3-(4-chlorobutyl)-5-cyanoindole intermediate.[1][2]

-

-

Condensation Reaction: The synthesized 3-(4-chlorobutyl)-5-cyanoindole is then condensed with 5-(1-piperazinyl)-benzofuran-2-carboxamide through a nucleophilic substitution reaction to form vilazodone.[1]

Below is a diagram illustrating the general synthetic workflow.

Caption: General synthetic workflow for Vilazodone from 5-Cyanoindole.

Data Presentation

The following tables summarize the reactants, conditions, and typical yields for the key steps in the synthesis of vilazodone from 5-cyanoindole.

Table 1: Synthesis of 3-(4-chlorobutyryl)-5-cyanoindole (Intermediate for Method A)

| Reactant/Reagent | Molar Ratio | Solvent | Catalyst/Reagent | Temperature (°C) | Reaction Time (h) |